(+)-Vorozole

Description

VOROZOLE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source; vorozole/R 83842 is ((+)/dextro-isomer), RN 129731-10-8; R 83839 ((-)/levo-isomer)

Structure

3D Structure

Properties

IUPAC Name |

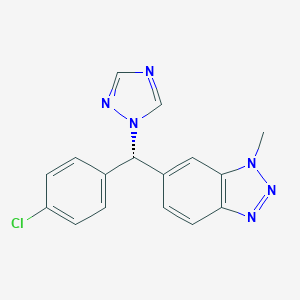

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPPFTZALNBFS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156230 | |

| Record name | Vorozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129731-10-8 | |

| Record name | (+)-Vorozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129731-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorozole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Vorozole: Mechanistic Architecture & Aromatase Inhibition Protocols

[1]

Executive Summary

Vorozole (R-76713) , specifically its active (+)-(S)-enantiomer (R-83842) , represents a pivotal benchmark in the class of non-steroidal, Type II aromatase inhibitors (AIs).[1] Unlike Type I inhibitors (e.g., exemestane) which act as suicide substrates, (+)-Vorozole functions via reversible competitive inhibition , utilizing a triazole moiety to coordinate directly with the heme iron of the cytochrome P450 19A1 (aromatase) enzyme.

This technical guide delineates the precise molecular mechanism of this compound, distinguishing its stereochemical efficacy and providing validated experimental protocols for quantifying its inhibitory potency (

Molecular Architecture & Stereochemistry[1]

The pharmacological potency of Vorozole is intrinsically linked to its absolute configuration. The drug exists as a chiral molecule, but the enantiomers exhibit vastly different binding affinities.

The Active Enantiomer: (+)-(S)-Vorozole[1]

-

Chemical Name: 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

-

Code: R-83842 (Active Dextro-isomer) vs. R-83839 (Inactive Levo-isomer)[1]

-

Key Structural Pharmacophore: The 1,2,4-triazole ring . The N4 nitrogen of this ring possesses a lone pair of electrons critical for coordinating with the heme iron.

Stereoselective Binding

The (S)-configuration positions the chlorophenyl and benzotriazole substituents to perfectly occupy the hydrophobic pocket of the aromatase active site, mimicking the steroid backbone of the natural substrate, androstenedione. The (-)-enantiomer suffers from steric clashes with active site residues (specifically Val370 and Trp224 ), reducing its affinity by over 500-fold compared to the (+)-isomer.[1]

Mechanism of Action: The Type II Inhibition Cascade

This compound acts as a Type II ligand , a classification reserved for compounds that bind directly to the prosthetic heme iron of cytochrome P450 enzymes.

Heme Coordination (The "Iron-Switch")[1]

-

Resting State: The heme iron (

) of CYP19A1 is typically hexacoordinate with a water molecule as the distal ligand (low-spin state).[1] -

Substrate Displacement: Upon entry, this compound displaces the natural substrate (androstenedione) from the hydrophobic pocket.[1]

-

Nitrogen-Iron Bond: The lone pair on the N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron.

-

Catalytic Blockade: This occupation prevents the binding of molecular oxygen (

), which is the essential first step in the three-hydroxylation sequence required to aromatize the A-ring of steroids. Without

Thermodynamic & Kinetic Profile[1]

-

Inhibition Type: Competitive (Reversible).[1]

-

Kinetic Signature:

- : Unchanged (at high substrate concentrations, the inhibitor can be outcompeted).

- : Increased (higher concentration of substrate is required to achieve half-maximal velocity).[1]

-

Binding Affinity (

): High affinity, typically in the low nanomolar range (

Visualization of the Signaling Blockade

Figure 1: Mechanistic pathway of this compound showing the competitive displacement of androstenedione and the formation of the catalytic blockade via Heme-Nitrogen coordination.[1]

Comparative Pharmacology

| Feature | This compound (Type II) | Exemestane (Type I) | Letrozole (Type II) |

| Binding Mode | Reversible, Heme-Coordination | Irreversible, Covalent Binding | Reversible, Heme-Coordination |

| Core Structure | Benzotriazole | Steroidal (Androstenedione analog) | Triazole |

| Active Site Interaction | Fe-N bond + Hydrophobic pocket | Pseudo-substrate turnover -> Covalent bond | Fe-N bond + Hydrophobic pocket |

| Spectral Signature | Type II (Red Shift) | None (or Type I initially) | Type II (Red Shift) |

| Selectivity | High (>1000x vs other CYPs) | High | Very High |

| Clinical Status | Research Tool / Chemical Probe | Approved (Aromasin) | Approved (Femara) |

Experimental Validation Protocols

To validate the mechanism of this compound in a research setting, two primary assays are required: a functional assay (Tritiated Water Release) to measure activity loss, and a structural assay (Difference Spectroscopy) to confirm the binding mode.

Protocol A: Tritiated Water Release Assay (Gold Standard)

This assay quantifies aromatase activity by measuring the release of

Reagents:

-

Human Placental Microsomes (or Recombinant CYP19A1).[1]

- -Androstenedione (Substrate).[1]

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

Workflow:

-

Preparation: Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4).

-

Inhibitor Addition: Add this compound at varying concentrations (

M to -

Pre-incubation: Incubate for 5 minutes at 37°C to allow inhibitor binding equilibrium.

-

Initiation: Add

-Androstenedione ( -

Reaction: Incubate for 15 minutes at 37°C.

-

Termination: Stop reaction with Chloroform or Dichloromethane. Vortex vigorously to extract unreacted steroids.[1]

-

Separation: Centrifuge to separate phases. The aqueous phase contains the

product; the organic phase contains the steroid substrate. -

Quantification: Aliquot the aqueous phase into scintillation fluid and count via Liquid Scintillation Counter (LSC).

-

Analysis: Plot % Inhibition vs. Log[Vorozole]. Calculate

.

Protocol B: Type II Spectral Binding Assay

This assay confirms the direct interaction between the Vorozole triazole nitrogen and the heme iron.

Reagents:

-

Purified CYP19A1 (Recombinant) or concentrated microsomes (~1 µM CYP content).[1]

-

Double-beam Spectrophotometer (or single beam with baseline correction).[1]

-

This compound stock.[1]

Workflow:

-

Baseline: Place CYP19A1 solution in both the sample and reference cuvettes. Record baseline (400–500 nm).[1]

-

Titration: Add this compound to the sample cuvette and an equivalent volume of solvent (DMSO) to the reference cuvette.

-

Scan: Record the difference spectrum from 350 nm to 500 nm.

-

Validation:

-

Observation: Look for a Type II Difference Spectrum .[1]

-

Trough (Min): ~390–410 nm (loss of high-spin/water-bound character).[1]

-

Peak (Max): 422–424 nm (formation of low-spin nitrogen-bound complex).[1]

-

Note: A shift from ~418 nm (resting) to ~424 nm is the hallmark of triazole-heme coordination.[1]

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Tritiated Water Release Assay, the gold standard for validating aromatase inhibition.

References

-

Vanden Bossche, H., et al. (1994). "Vorozole, a specific non-steroidal aromatase inhibitor."[3][4][5] Breast Cancer Research and Treatment, 30(1), 89-94.[1][3]

-

Wouters, W., et al. (1994).[3] "Comparative effects of the aromatase inhibitor R76713 and of its enantiomers R83839 and R83842 on steroid biosynthesis in vitro and in vivo." Journal of Steroid Biochemistry and Molecular Biology, 49(2-3), 173-181.[1]

-

Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457, 445–448. [1]

-

Johnston, S.J., et al. (2008). "Aromatase Inhibitors: Interactions with the Enzyme and Clinical Applications." Current Enzyme Inhibition, 4(2).

-

Bhatnagar, A.S. (2007).[1] "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105, 7–17. (Comparative Type II mechanism context).

Sources

- 1. This compound | C16H13ClN6 | CID 6918191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vorozole (R83842) in the treatment of postmenopausal advanced breast cancer: relationship of serum levels of vorozole and clinical results (a study of the EORTC Breast Cancer Cooperative Group) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (+)-Vorozole (R83842) – Chemical Architecture & Pharmacological Characterization

[1]

Document Control:

-

Subject: (+)-Vorozole (R83842) Structure, Properties, and Validation Protocols

Executive Summary

This compound (Code: R83842) represents a pivotal benchmark in the evolution of third-generation aromatase inhibitors (AIs).[1] Unlike its steroidal predecessors (e.g., formestane), Vorozole is a non-steroidal, reversible Type II inhibitor that targets the heme iron of the CYP19A1 (aromatase) enzyme. While clinical development shifted toward letrozole and anastrozole due to strategic Phase III outcomes, Vorozole remains a critical reference standard in preclinical oncology for validating novel aromatase inhibitors due to its high selectivity and well-defined binding kinetics.[1]

This guide dissects the chemical structure, mechanistic action, and validation protocols for R83842, designed to support researchers in comparative pharmacology and assay development.

Chemical Architecture & Stereochemistry

The pharmacological potency of Vorozole resides almost exclusively in its dextrorotatory enantiomer, this compound.[1] The racemate (R76713) exhibits significantly lower potency, necessitating strict enantiomeric control during synthesis and testing.[1]

Structural Analysis

The molecule consists of a benzotriazole core linked to a chlorophenyl ring and a 1,2,4-triazole ring via a chiral methine bridge.[1]

-

IUPAC Name: 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1][2][3]

-

Chirality: The active enantiomer possesses the (S)-configuration .[1][3]

-

Key Pharmacophore: The N-4 nitrogen of the 1,2,4-triazole ring is the critical donor atom that coordinates with the heme iron (

) of the cytochrome P450 aromatase.

Physicochemical Properties Table[1]

| Property | Value | Notes |

| CAS Registry | 129731-10-8 | Specific to (+)-enantiomer |

| Formula | ||

| Molecular Weight | 324.77 g/mol | |

| Solubility | DMSO (>10 mg/mL), Ethanol | Poorly soluble in water |

| LogP | ~2.3 - 3.1 | Lipophilic, ensuring good tissue penetration |

| pKa | ~1.8 (Triazole) | Weakly basic |

Pharmacodynamics: Mechanism of Action[9]

Vorozole functions as a Type II Competitive Inhibitor .[1] Unlike Type I inhibitors (suicide substrates like Exemestane) that covalently bind to the active site, Vorozole binds reversibly.[1]

The Molecular Interaction

-

Heme Coordination: The triazole nitrogen acts as a ligand to the heme iron of CYP19A1.[1][4]

-

Substrate Exclusion: This coordination occupies the active site, preventing the endogenous substrate (Androstenedione or Testosterone) from binding.[1]

-

Hydroxylation Blockade: By blocking the iron, Vorozole prevents the transfer of electrons required for the three successive hydroxylation steps that convert the A-ring of androgens into the phenolic A-ring of estrogens.

Pathway Visualization

The following diagram illustrates the interruption of the steroidogenic pathway by Vorozole.

Figure 1: Mechanism of Action.[1][3][5][6][7] Vorozole competes with Androstenedione for the CYP19A1 active site, forming a reversible complex that halts estrogen biosynthesis.[3]

Comparative Pharmacology

In drug discovery, benchmarking against peer compounds is essential.[1] Vorozole is often compared to Letrozole and Anastrozole.[1][8][9]

| Feature | This compound (R83842) | Letrozole | Anastrozole |

| Class | Non-steroidal Triazole | Non-steroidal Triazole | Non-steroidal Triazole |

| Binding Type | Reversible (Type II) | Reversible (Type II) | Reversible (Type II) |

| IC50 (Human Placenta) | 1.4 nM | 0.8 - 2.0 nM | 15 nM |

| Selectivity | High (>1000x vs other CYPs) | Very High | High |

| Clinical Status | Discontinued (Phase III) | FDA Approved | FDA Approved |

Scientist's Note: While Letrozole is marginally more potent in vivo, Vorozole's in vitro profile is nearly identical, making it a cost-effective and reliable positive control for screening assays.[1]

Experimental Protocols

Protocol 1: The "Tritiated Water" Release Assay (Gold Standard)

Purpose: To quantify CYP19A1 inhibition by measuring the release of tritiated water (

Reagents:

-

Enzyme Source: Human Placental Microsomes or Recombinant CYP19A1 Supersomes.[1]

-

Substrate:

-Androstenedione (Specific Activity ~20-30 Ci/mmol).[1] -

Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

-

Inhibitor: this compound (dissolved in DMSO; final DMSO <0.1%).[1]

Workflow:

-

Pre-incubation: Mix microsomes (20 µg protein) with Vorozole (0.1 nM – 1000 nM) in Phosphate Buffer (pH 7.4) for 5 minutes at 37°C. Why? To allow the inhibitor to equilibrate with the active site before substrate competition begins.

-

Initiation: Add NADPH generating system and radiolabeled substrate (

concentration, typically 15-20 nM).[1] -

Reaction: Incubate for 15 minutes at 37°C. Critical: Ensure linearity; do not exceed 15-20 mins to avoid substrate depletion.

-

Termination: Stop reaction with chloroform or trichloroacetic acid.

-

Extraction: Add dextran-coated charcoal (DCC) to adsorb unreacted steroid substrate.[1] Centrifuge at 3000xg for 15 mins.

-

Quantification: Aliquot the aqueous supernatant (containing the released

) into scintillation fluid and count.

Validation Criteria:

-

Background: Counts in "No NADPH" control must be <5% of total.

-

Positive Control: Letrozole (100 nM) should inhibit >95% of activity.[1]

Protocol 2: Enantiomeric Purity Check (Chiral HPLC)

Purpose: Since the (-)-isomer (R83839) is significantly less active, verifying the optical purity of this compound is critical for reproducible

-

Column: Chiralcel OD-H or Chiralpak AD (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Expectation: this compound typically elutes second (depending on specific column conditions) and must show >99% ee (enantiomeric excess).[1]

Assay Workflow Visualization

Figure 2: Radiometric Aromatase Assay Workflow.[1] A stepwise guide to determining IC50 values using tritiated water release.

Clinical & Translational Context

While this guide focuses on technical characterization, understanding the clinical history of Vorozole provides context for its use as a reference compound.

Vorozole demonstrated potent estrogen suppression (approx. 90% reduction in plasma estradiol) in Phase II trials.[1][5][7] However, in pivotal Phase III trials comparing Vorozole to Megestrol Acetate (a progestin), Vorozole did not show a statistically significant survival advantage, whereas Letrozole and Anastrozole subsequently did.[1][9] Consequently, development was halted, but R83842 remains a vital tool in the "chemical biology" of estrogen receptor-positive breast cancer research due to its defined molecular interaction.[1]

References

-

Wouters, W., et al. (1993).[1][6] Pharmacology of vorozole. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Vanden Bossche, H., et al. (1990).[1] R 76713 and R 83842: Highly selective, non-steroidal aromatase inhibitors.[1][10] Journal of Enzyme Inhibition. Link

-

Goss, P. E., & Gwyn, K. M. (1994).[1] Current perspectives on aromatase inhibitors in breast cancer. Journal of Clinical Oncology. Link[1]

-

Peeters, O. M., et al. (1993).[1] Structure and absolute configuration of this compound. Acta Crystallographica Section C. Link

-

Johnston, S. R., & Dowsett, M. (2003).[1] Aromatase inhibitors for breast cancer: lessons from the laboratory. Nature Reviews Cancer.[1] Link

Sources

- 1. This compound | C16H13ClN6 | CID 6918191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vorozol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vorozole - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (+)-Vorozole Synthesis Pathway and Impurity Profiling

Executive Summary & Chemical Architecture

(+)-Vorozole (Code: R83842) is a third-generation, non-steroidal aromatase inhibitor containing a benzotriazole moiety and a chiral center. Unlike its contemporaries (Anastrozole, Letrozole), Vorozole possesses a single chiral carbon connecting a chlorophenyl ring, a benzotriazole system, and a 1,2,4-triazole ring.

The pharmacological activity resides almost exclusively in the (+)-(S)-enantiomer . Consequently, the synthesis requires high stereochemical purity. This guide details the industrial synthesis pathway, emphasizing the critical "Norvorozole" methylation route, which generates a complex impurity profile often overlooked in standard literature.

-

IUPAC Name: 6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole

-

Molecular Formula: C16H13ClN6[1]

-

Key Structural Challenges:

-

Regioselectivity (Benzotriazole): Methylation of the benzotriazole ring can occur at N-1, N-2, or N-3 positions.

-

Regioselectivity (Triazole): Attachment of the 1,2,4-triazole can occur at N-1 or N-4.

-

Chirality: Isolation of the (S)-enantiomer from the racemate.[2]

-

The Synthetic Pathway (Janssen Route Optimization)

The most robust route involves the construction of the "Norvorozole" scaffold followed by N-methylation. This approach allows for the late-stage introduction of the methyl group, although it introduces significant regioisomeric challenges that must be controlled.

Retrosynthetic Analysis

The molecule is disconnected at the benzotriazole nitrogen-methyl bond and the triazole-benzylic carbon bond.

-

Precursor A: 1H-Benzotriazole-5-carboxylic acid derivatives.

-

Precursor B: 4-Chlorobenzaldehyde.

Step-by-Step Synthesis Protocol

Phase 1: Construction of the Norvorozole Scaffold

-

Condensation: 1H-benzotriazole-6-yl-(4-chlorophenyl)methanone is prepared via Friedel-Crafts acylation or Grignard addition to a benzotriazole nitrile derivative.

-

Reduction: The ketone is reduced (using NaBH4 in Methanol) to the corresponding alcohol: alpha-(4-chlorophenyl)-1H-benzotriazole-6-methanol.

-

Activation: The alcohol is converted to a chloride or mesylate leaving group (SOCl2 in DCM).

-

Triazole Insertion: Nucleophilic substitution with 1,2,4-triazole.

-

Critical Control Point: This reaction produces the racemate of Norvorozole (6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-benzotriazole).

-

Phase 2: Methylation and Regioisomer Formation (The Critical Step)

This step is the primary source of structural impurities. The alkylation of Norvorozole with methyl iodide (MeI) or dimethyl sulfate (DMS) is governed by the tautomeric nature of the benzotriazole ring.

-

Reagents: Norvorozole, Methyl Iodide, K2CO3, Acetone/DMF.

-

Conditions: 25°C, 4-6 hours.

-

Outcome: A mixture of three isomers:

-

N-1 Isomer (Target): Vorozole Racemate.

-

N-2 Isomer: Impurity B.

-

N-3 Isomer: Impurity C (Often co-elutes with Target).[8]

-

Phase 3: Chiral Resolution

The racemic N-1 isomer is resolved to obtain the active (+)-(S)-Vorozole.

-

Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Solvent: Ethanol/Water mixtures.

-

Process: The (S)-Vorozole forms a less soluble diastereomeric salt, which crystallizes out. The free base is regenerated using NaOH.

Visualization: Synthesis & Impurity Genealogy

The following diagram illustrates the pathway and the divergence points for impurities.

Figure 1: Synthetic flowchart highlighting the critical methylation divergence and chiral resolution steps.

Impurity Profiling & Control Strategy

The "Expertise" in Vorozole synthesis lies in distinguishing the N-1 and N-3 isomers, which have nearly identical polarities.

The Isomer Challenge (Expert Insight)

Early literature often misidentified the N-3 isomer or failed to separate it.

-

N-1 Isomer (Vorozole): Methyl group on the nitrogen adjacent to the benzene ring fusion, distal to the chiral center attachment.

-

N-3 Isomer: Methyl group on the nitrogen adjacent to the benzene ring fusion, proximal to the chiral center attachment.

-

N-2 Isomer: Methyl group on the central nitrogen of the triazole ring (usually distinct in HPLC).

Causality: The N-H tautomerism in Norvorozole allows the electrophile (MeI) to attack any of the three nitrogens. Steric hindrance from the bulky (chlorophenyl)(triazolyl)methyl group at position 6 slightly disfavors N-3 alkylation, but not enough to prevent it (approx. ratio N1:N3:N2 is often 60:30:10 without optimization).

Impurity Table

| Impurity Code | Chemical Identity | Origin | Control Limit (Spec) |

| Impurity A | (-)-(R)-Vorozole | Incomplete Resolution | NMT 0.5% |

| Impurity B | 2-Methyl-benzotriazole isomer | Regioisomer (Methylation) | NMT 0.15% |

| Impurity C | 3-Methyl-benzotriazole isomer | Regioisomer (Methylation) | NMT 0.15% |

| Impurity D | Norvorozole | Unreacted Intermediate | NMT 0.10% |

| Impurity E | 4H-1,2,4-triazolyl isomer | Wrong triazole attachment | NMT 0.10% |

Detailed Experimental Protocol: Chiral Resolution

This protocol describes the isolation of the active enantiomer from the racemic N-1 methylated mixture.

Prerequisites:

-

Racemic Vorozole (purity >98% regarding regioisomers).

-

(L)-(+)-Tartaric Acid (anhydrous).

-

Absolute Ethanol and Water.

Protocol:

-

Dissolution: Charge 10.0 g of Racemic Vorozole into a 250 mL round-bottom flask. Add 100 mL of Ethanol (95%). Heat to 60°C until fully dissolved.

-

Acid Addition: In a separate beaker, dissolve 4.6 g (1.0 eq) of (L)-(+)-Tartaric acid in 20 mL of warm Ethanol.

-

Salt Formation: Add the acid solution dropwise to the Vorozole solution over 30 minutes while stirring at 60°C.

-

Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Seed with authentic this compound tartrate if available.

-

Aging: Stir the resulting suspension at 0-5°C for 2 hours to maximize yield.

-

Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 10 mL).

-

Free Basing: Suspend the wet cake in 50 mL water. Adjust pH to 10 using 1N NaOH. Extract with Ethyl Acetate (3 x 30 mL).

-

Drying: Dry the organic layer over MgSO4, filter, and concentrate to yield this compound.

-

Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target ee > 99%.

Analytical Strategy (Self-Validating Methods)

To ensure "Trustworthiness," the analytical method must separate the critical N-1/N-3 pair. Standard C18 columns often fail here.

-

Column: Phenomenex Luna PFP(2) (Pentafluorophenyl propyl) or equivalent.[8]

-

Why? The PFP phase offers unique selectivity for positional isomers of aromatic compounds that C18 cannot achieve.

-

-

Mobile Phase: Ammonium Formate (pH 3.0) / Methanol Gradient.

-

Detection: UV at 254 nm.

-

Differentiation:

-

N-1 (Vorozole): Retention time ~1.0 (Relative).

-

N-3 Isomer: Retention time ~1.1.

-

N-2 Isomer: Retention time ~1.3.

-

References

-

Wouters, W., et al. (1994).[9] Vorozole, a specific non-steroidal aromatase inhibitor.[9] Breast Cancer Research and Treatment.[7][9][10][11]

-

Janssen Pharmaceutica NV. (1990). Triazole derivatives. US Patent 4,923,995.

-

Kim, S.W., et al. (2009).[8] Reinvestigation of the synthesis and evaluation of [N-methyl-11C]vorozole. Nuclear Medicine and Biology. (Detailed analysis of N-1/N-2/N-3 regioisomers).

-

Vanden Bossche, H., et al. (1990). R 76713 and enantiomers: Selective, non-steroidal inhibitors of cytochrome P450-dependent aromatase. Journal of Steroid Biochemistry.

Sources

- 1. Vorozole - Wikipedia [en.wikipedia.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 8. bnl.gov [bnl.gov]

- 9. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US11926634B2 - Processes for the preparation of selective estrogen receptor degraders - Google Patents [patents.google.com]

An In-depth Technical Guide to (+)-Vorozole: A Non-steroidal Aromatase Inhibitor

This guide provides a comprehensive technical overview of (+)-Vorozole, a potent and selective non-steroidal aromatase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in oncology, endocrinology, and medicinal chemistry. This document delves into the core scientific principles of this compound, from its mechanism of action to practical experimental protocols, ensuring a blend of theoretical knowledge and actionable insights.

Introduction: The Rationale for Aromatase Inhibition

Estrogen plays a pivotal role in the development and progression of hormone-receptor-positive breast cancer.[1][2] In postmenopausal women, the primary source of estrogen is the conversion of androgens, produced by the adrenal glands, into estrogens in peripheral tissues such as adipose tissue.[3] This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[4][5] Therefore, inhibiting aromatase is a key therapeutic strategy to reduce estrogen levels and thereby suppress the growth of estrogen-dependent tumors.[1]

This compound emerged as a third-generation non-steroidal aromatase inhibitor, demonstrating high potency and selectivity.[6][7][8] Unlike steroidal inhibitors that can have intrinsic hormonal activities, non-steroidal inhibitors like this compound offer a more targeted approach to estrogen deprivation. This guide will explore the multifaceted scientific aspects of this compound, providing a robust resource for its study and application.

Molecular Profile and Chemical Synthesis

This compound is the dextrorotatory-(S)-enantiomer of a triazole derivative, which is responsible for the majority of its aromatase inhibitory activity.[6][9]

-

IUPAC Name: (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole[4]

-

Appearance: White to off-white crystalline powder[4]

The synthesis of this compound is a multi-step process that requires careful control to achieve the desired stereochemistry.[4] A general synthetic pathway is outlined below.

Logical Flow of this compound Synthesis

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: Reversible and Competitive Inhibition

This compound functions as a potent, reversible, and competitive inhibitor of the aromatase enzyme.[4][11] Its mechanism is centered on the interaction of the triazole ring with the heme iron atom within the cytochrome P450 active site of aromatase. This interaction blocks the binding of the natural androgen substrates, androstenedione and testosterone, thereby preventing their conversion to estrone and estradiol, respectively.[4][11]

Signaling Pathway of Aromatase and Inhibition by this compound

Caption: Mechanism of aromatase inhibition by this compound.

Pharmacological Profile

Pharmacodynamics

This compound demonstrates high potency in inhibiting aromatase activity. In vitro studies have shown an IC50 value of 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells.[6] This potent inhibition translates to significant reductions in circulating estrogen levels in vivo.[6] In postmenopausal women, treatment with vorozole can reduce plasma estradiol levels by approximately 90%.[11]

A key feature of this compound is its selectivity. It shows a high margin of selectivity for aromatase over other cytochrome P450 enzymes involved in steroid biosynthesis, such as those responsible for cortisol and aldosterone production.[6][7][9] This selectivity minimizes off-target effects and contributes to a favorable side-effect profile.[7]

Table 1: In Vitro Potency of this compound

| Assay System | IC50 Value | Reference |

| Human Placental Aromatase | 1.38 nM | [6] |

| Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [6] |

| FSH-stimulated Rat Granulosa Cells | 1.4 nM | [9][12] |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and dose-proportional kinetics.[4][7] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The elimination half-life is approximately 8 hours.[10]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | High | [4] |

| Metabolism | Hepatic (primarily CYP3A4) | [4] |

| Elimination Half-life | ~8 hours | [10] |

| Excretion | Primarily renal | [4] |

Clinical Efficacy and Tolerability

Clinical trials have demonstrated the efficacy of this compound in the treatment of postmenopausal women with advanced breast cancer, particularly those who have progressed on tamoxifen therapy.[11][13][14] Objective response rates in Phase II studies have ranged from 18% to 33%.[6] Phase III trials have shown comparable efficacy to megestrol acetate and aminoglutethimide, with trends toward a longer duration of response.[6]

This compound is generally well-tolerated. The most common adverse events are typically mild and include hot flushes and nausea.[11] Unlike some other hormonal therapies, it does not cause significant weight gain.[6]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a gold standard for quantifying aromatase activity and its inhibition. It measures the release of tritiated water (³H₂O) during the conversion of [1β-³H]-androstenedione to estrone.

Workflow for In Vitro Aromatase Inhibition Assay

Caption: Step-by-step workflow for the tritiated water release aromatase assay.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Mixture: In microcentrifuge tubes, combine the reaction buffer, human recombinant or placental microsomes (as the source of aromatase), and the desired concentration of this compound or vehicle control.

-

Substrate Addition: Add [1β-³H]-androstenedione to each tube.

-

Initiation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the enzymatic reaction by adding a solution of NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a quenching agent, such as chloroform or a strong acid.

-

Extraction: Add a suspension of charcoal-dextran to adsorb the unreacted steroid substrate. Centrifuge to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant (containing the ³H₂O) to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a DMBA-Induced Mammary Tumor Model

The 7,12-dimethylbenz[a]anthracene (DMBA)-induced rat mammary carcinoma model is a well-established model for studying hormone-dependent breast cancer.

Step-by-Step Methodology:

-

Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg) in a suitable vehicle (e.g., corn oil) to female Sprague-Dawley rats at approximately 50-55 days of age.

-

Tumor Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors. Once tumors are palpable and reach a predetermined size (e.g., 1-2 cm in diameter), randomize the animals into treatment and control groups.

-

Treatment: Administer this compound orally at various dose levels (e.g., 0.25, 1.0, 4.0 mg/kg) daily for a specified period (e.g., 28 days). The control group receives the vehicle alone. An ovariectomized group can be included as a positive control for estrogen deprivation.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and histological analysis. Collect blood samples to measure serum estradiol levels.

-

Data Analysis: Compare the tumor growth rates, final tumor weights, and serum estradiol levels between the treatment groups and the control group. Evaluate the dose-response relationship for the antitumor effect of this compound.

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor with a well-defined mechanism of action and favorable pharmacological profile. Its efficacy in reducing estrogen levels and inhibiting the growth of hormone-dependent tumors has been demonstrated in both preclinical models and clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other aromatase inhibitors. As a third-generation aromatase inhibitor, this compound represents a significant advancement in the targeted therapy of estrogen-receptor-positive breast cancer.

References

- Bhatnagar, A. S. (2001). The pharmacology and pharmacokinetics of the newer generation aromatase inhibitors.

- Brodie, A., & Njar, V. (2000). Aromatase inhibitors in the treatment of breast cancer. The Journal of Steroid Biochemistry and Molecular Biology, 73(3-4), 143-149.

- De Coster, R., Wouters, W., & van Ginckel, R. (1992). Antitumoral and endocrine effects of this compound in rats bearing dimethylbenzanthracene-induced mammary tumors. Journal of Cancer Research and Clinical Oncology, 118(5), 337-342.

- Goss, P. E., & Strasser, K. (2001). Aromatase inhibitors in the treatment and prevention of breast cancer. Journal of Clinical Oncology, 19(3), 881-894.

- Johnston, S. R., & Dowsett, M. (2003). Aromatase inhibitors for breast cancer: lessons from the laboratory.

- Maurer, H. R. (2001). Aromatase inhibitors. Current Medicinal Chemistry, 8(8), 859-866.

- Miller, W. R. (1997). Aromatase inhibitors.

- Santen, R. J., Brodie, H., Simpson, E. R., & Siiteri, P. K. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine Reviews, 30(4), 343-375.

- Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors in breast cancer. New England Journal of Medicine, 348(25), 2431-2442.

- Wouters, W., De Coster, R., & van Ginckel, R. (1993). Pharmacology of vorozole. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 617-621.

- Wouters, W., Snoeck, E., & De Coster, R. (1994). Vorozole, a specific non-steroidal aromatase inhibitor.

-

Grokipedia. (n.d.). Vorozole. Retrieved from [Link]

-

PharmaCompass. (n.d.). Vorozol. Retrieved from [Link]

-

PubMed. (1992). Antitumoral and endocrine effects of this compound in rats bearing dimethylbenzanthracene-induced mammary tumors. PubMed. Retrieved from [Link]

-

PubMed. (1993). Pharmacology of vorozole. PubMed. Retrieved from [Link]

-

PubMed. (1994). Vorozole, a specific non-steroidal aromatase inhibitor. PubMed. Retrieved from [Link]

-

PubMed. (1997). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. PubMed. Retrieved from [Link]

-

PubMed. (1997). Vorozole. PubMed. Retrieved from [Link]

-

PubMed. (1998). Vorozole (Rivizor): an active and well tolerated new aromatase inhibitor for the treatment of advanced breast cancer patients with prior tamoxifen exposure. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Vorozole - Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Vorozole. Retrieved from [Link]

Sources

- 1. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wjbphs.com [wjbphs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Effects of the aromatase inhibitor 4-hydroxyandrostenedione and the antiandrogen flutamide on growth and steroid levels in DMBA-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bnl.gov [bnl.gov]

- 11. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. bundesumweltministerium.de [bundesumweltministerium.de]

- 14. Human Aromatase ELISA Kit (EEL021) - Invitrogen [thermofisher.com]

An In-Depth Technical Guide to the Early Clinical Development of (+)-Vorozole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the early clinical trial data for (+)-Vorozole (R83842), a potent, third-generation non-steroidal aromatase inhibitor. Developed for the treatment of hormone-dependent breast cancer in postmenopausal women, Vorozole's trajectory through early clinical development offers valuable insights into the therapeutic potential and challenges of highly selective endocrine therapies. This document will delve into the core scientific principles underpinning its mechanism of action, preclinical validation, and the critical findings from its initial human trials.

The Scientific Rationale: Targeting Estrogen Synthesis with Precision

The progression of a significant subset of breast cancers is driven by estrogen signaling. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, a process catalyzed by the cytochrome P450 enzyme, aromatase (CYP19A1).[1] The therapeutic strategy, therefore, is to achieve profound estrogen deprivation by selectively inhibiting this enzyme.

This compound, a triazole derivative, emerged as a highly promising candidate due to its potent and reversible inhibition of aromatase.[2][3] The majority of its inhibitory activity is attributed to the dextro-isomer, this compound.[2] Preclinical studies demonstrated its high selectivity, with a significantly greater affinity for aromatase compared to other P450 enzymes involved in steroidogenesis, promising a favorable side-effect profile by avoiding interference with the production of corticosteroids and mineralocorticoids.[4][5]

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the pivotal role of aromatase in estrogen synthesis and the inhibitory action of this compound.

Caption: Mechanism of Aromatase Inhibition by this compound.

Preclinical Efficacy: Foundational Evidence

The potent anti-tumor activity of Vorozole was first established in animal models. In rats with chemically induced mammary tumors, Vorozole demonstrated significant tumor regression, comparable to ovariectomy.[4][6] These studies also highlighted the dose-dependent nature of its anti-tumor effects.[6][7]

| Preclinical Study Highlight | Key Finding | Reference |

| In vitro aromatase inhibition | IC50 of 1.4 nM in FSH-stimulated rat granulosa cells. | [4] |

| In vivo estrogen suppression | ED50 of 0.0034 mg/kg for reducing plasma estradiol levels in rats. | [4] |

| Mammary tumor model (rats) | Oral administration of Vorozole resulted in significant tumor size regression. | [6] |

| Selectivity | Over 10,000-fold selectivity for aromatase compared to other P450 enzymes in vitro. | [5] |

Early Clinical Trials: Translating Preclinical Promise to Human Data

Phase I and II clinical trials were designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in postmenopausal women with advanced breast cancer, typically following treatment failure with tamoxifen.

Pharmacokinetics and Pharmacodynamics: Potent and Selective Estrogen Suppression

Early clinical investigations confirmed that Vorozole possesses excellent oral bioavailability and exhibits linear, dose-proportional pharmacokinetics.[5] A key objective of these initial studies was to determine the extent and selectivity of aromatase inhibition.

Phase I dose-escalation studies in healthy postmenopausal women established that single oral doses of 1 mg, 2.5 mg, or 5 mg of the Vorozole racemate resulted in a 93-94% inhibition of in vivo aromatase activity.[8] Daily administration of 1-5 mg led to a profound suppression of plasma estradiol levels by approximately 90%.[3][8]

A Phase II study provided more granular detail on the hormonal effects of a 2.5 mg daily dose in patients with advanced breast cancer[9]:

| Hormone Level | Pre-treatment (Mean) | Post-treatment (1 month; Mean) | Change |

| Estradiol | 24 pmol/L | Below detection (<9.2 pmol/L) | Significant Decrease |

| Estrone | 144.3 pmol/L | 57 pmol/L | Significant Decrease |

| Androstenedione | Unaffected | Unaffected | No Change |

| Dehydroepiandrosterone | Unaffected | Unaffected | No Change |

| Free Testosterone | Unaffected | Unaffected | No Change |

| 17α-hydroxyprogesterone | Unaffected | Unaffected | No Change |

Data from Goss et al., 1995.[9]

Crucially, these studies also demonstrated the high selectivity of Vorozole in humans, with no significant impact on the synthesis of adrenal glucocorticoids or mineralocorticoids at therapeutic doses.[5][8] An adrenocorticotropic hormone (ACTH) stimulation test in one study was normal in all 18 patients evaluated after one month of treatment, confirming this selectivity.[9]

Efficacy in Advanced Breast Cancer

Multiple Phase II trials evaluated the efficacy of the 2.5 mg once-daily dose of Vorozole in postmenopausal women with advanced breast cancer that had progressed after tamoxifen therapy.

The objective response rates (ORR), which include complete and partial responses, varied across these studies, generally ranging from 18% to 33%.[2] One multicenter Phase II study involving 27 patients reported an ORR of 30%, with two complete responses and six partial responses.[10] Another Phase II study with 29 eligible patients showed an 11% partial remission rate, with a significant number of patients (14) achieving disease stabilization.[9] A separate multicenter trial with 34 patients documented an overall response rate of 21%.[11]

| Phase II Trial | Number of Patients | Objective Response Rate (ORR) | Disease Stabilization | Key Efficacy Outcome |

| Paridaens et al., 1998 | 27 | 30% | 9 patients (median 7.9 months) | Median time to progression of 5.9 months. |

| Goss et al., 1995 | 27 (evaluable for response) | 11% (Partial Remission) | 14 patients (median 12 months) | Remissions were durable (14, 15, and 16 months). |

| Johnston et al. | 34 | 21% | Not specified | Median duration of response was 9.6 months. |

Safety and Tolerability

Across the early clinical trials, Vorozole was consistently reported to be well-tolerated. The most frequently observed side effects were generally mild and included hot flashes, nausea, malaise, and anorexia.[3][9][10] Importantly, Vorozole demonstrated a more favorable tolerability profile when compared to the then-standard second-line agent, aminoglutethimide, and was at least as well-tolerated as megestrol acetate, with the notable absence of significant weight gain associated with the latter.[2][3]

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized, step-by-step overview of the typical protocol for a Phase II clinical trial of Vorozole in the target patient population.

Phase II Clinical Trial Workflow

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Phase II study of vorozole (R83842), a new aromatase inhibitor, in postmenopausal women with advanced breast cancer in progression on tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vorozole (Rivizor): an active and well tolerated new aromatase inhibitor for the treatment of advanced breast cancer patients with prior tamoxifen exposure. Investigational Drug Branch of the European Organization for Research and Treatment of Cancer (EORTC) Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vorozole Paradox: Pharmacodynamic Potency vs. Strategic Obsolescence

Status: Discontinued (Clinical Development), Active (Research Probe) Compound: (+)-Vorozole (R83842) Class: Third-Generation Non-Steroidal Aromatase Inhibitor (Type II)

Executive Summary: The "Good Enough" Trap

In the high-stakes arena of oncology drug development, efficacy is a necessary but insufficient condition for survival. This compound (Rivizor) stands as a definitive case study of a "technical success but strategic failure."

Developed by Janssen-Cilag in the 1990s, Vorozole was a highly potent third-generation aromatase inhibitor (AI). It successfully suppressed estrogen synthesis by >90% and demonstrated clinical activity in metastatic breast cancer.[1] However, its development was abruptly discontinued not because of a catastrophic safety signal, but because it failed to demonstrate statistical superiority over the existing standard of care (Megestrol Acetate) at the precise moment competitors (Anastrozole and Letrozole) were proving they could.

This guide analyzes the forensic details of Vorozole’s discontinuation, contrasting its pharmacodynamics with its market competitors, and highlights its "second life" as a potent CYP26 inhibitor in retinoid research.

Molecular Identity & Pharmacologic Profile

Vorozole belongs to the triazole class of Type II aromatase inhibitors. Unlike Type I inhibitors (e.g., Exemestane) which are steroidal suicide substrates, Vorozole binds reversibly to the heme iron of the cytochrome P450 subunit of the aromatase enzyme (CYP19A1).

Stereochemical Criticality

The drug was developed as a racemate (R76713), but the pharmacological activity resides almost exclusively in the dextro-rotatory enantiomer, This compound (R83842) .

-

Mechanism: The triazole nitrogen coordinates with the heme iron of CYP19A1, blocking the hydroxylation of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

-

Potency: IC50 ~1.4 nM (Human Placental Aromatase).

-

Selectivity: >1000-fold selectivity for CYP19A1 over aldosterone/cortisol synthesis (a major improvement over 1st generation Aminoglutethimide).

The Clinical Trajectory: Why It Failed Phase III

The discontinuation of Vorozole was decided based on the results of two large multicenter Phase III trials comparing it to Megestrol Acetate (MA) and Aminoglutethimide (AG) .

The Data That Killed the Drug

The critical blow came from the North American Vorozole Study Group. The trial design was a non-inferiority/superiority setup against Megestrol Acetate (a progestin used as second-line therapy).

Table 1: Phase III Comparative Efficacy (Vorozole vs. Megestrol Acetate)

| Metric | Vorozole (2.5 mg/day) | Megestrol Acetate (160 mg/day) | P-Value | Interpretation |

| Objective Response Rate (ORR) | 9.7% | 6.8% | 0.24 | Not Significant |

| Clinical Benefit (CR+PR+SD) | 23.5% | 27.2% | 0.42 | Equivalent |

| Median Duration of Response | 18.2 months | 12.5 months | 0.074 | Trend (positive) |

| Survival Benefit | -- | -- | NS | No Advantage |

| Adverse Events (Discontinuation) | 3.1% | 6.2% | 0.18 | Better tolerated |

The Statistical Reality

While Vorozole was better tolerated (less weight gain/dyspnea than MA) and showed a trend toward longer response duration (18.2 vs 12.5 months), it failed to hit statistical significance on the primary endpoints of response rate and survival.[2]

The Competitor Context: At the same time, Novartis (Letrozole) and AstraZeneca (Anastrozole) released data showing:

-

Letrozole: Statistically significant improvement in time-to-progression vs. Megestrol Acetate (P=0.044).[3]

-

Anastrozole: Demonstrated clear survival benefits in specific subgroups.

Technical Post-Mortem: The Decision Matrix

The following diagram illustrates the logical flow that led to the "No-Go" decision.

Figure 1: The strategic decision matrix. Despite passing safety hurdles, the lack of statistical superiority combined with superior competitor data forced discontinuation.

The Hidden Pharmacodynamics: Vorozole as a CYP26 Inhibitor

While Vorozole failed as a breast cancer drug, it remains a critical tool in research due to a specific "off-target" activity that was identified later.

The Insight: Vorozole is a potent inhibitor of CYP26A1 and CYP26B1 .

-

Function: CYP26 enzymes are responsible for the catabolism (breakdown) of Retinoic Acid (RA).[4]

-

Consequence: By inhibiting CYP26, Vorozole increases endogenous levels of Retinoic Acid.

-

Application: It is currently used as a "Retinoic Acid Metabolism Blocking Agent" (RAMBA) in research to study retinoid signaling in dermatology and oncology. This activity is distinct from its aromatase inhibition.

Figure 2: Dual Pharmacology. Vorozole blocks both Estrogen synthesis (intended) and Retinoic Acid breakdown (unintended/research utility).

Experimental Protocol: Microsomal Aromatase Inhibition Assay

To verify the potency of Vorozole (or compare it against modern AIs), the Tritiated Water Release Assay is the gold standard. This protocol relies on the stoichiometry of the aromatization reaction, which releases tritium from the C-1 beta position of the androgen substrate as water.

Reagents & System

-

Enzyme Source: Human Placental Microsomes (HPM) or recombinant CYP19A1 microsomes.

-

Substrate: [1β-³H]Androstenedione (Specific activity ~20-30 Ci/mmol).

-

Cofactor: NADPH Generating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Control: Letrozole (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology

-

Preparation:

-

Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4) to a protein concentration of 0.1 mg/mL.

-

Prepare serial dilutions of this compound in DMSO (Final assay concentration range: 0.1 nM to 1000 nM). Keep DMSO <1%.

-

-

Incubation:

-

In borosilicate tubes, combine:

-

200 µL Microsome mix

-

10 µL Inhibitor (Vorozole) or Vehicle

-

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add 50 µL of Substrate/NADPH mix ([1β-³H]Androstenedione final conc: 100 nM).

-

Incubate at 37°C for 15 minutes (Linear phase).

-

-

Termination & Extraction:

-

Quantification:

-

Aliquot 100 µL of the upper aqueous phase into a scintillation vial.

-

Add 500 µL of 5% Charcoal/Dextran slurry (Optional but recommended to strip trace steroids). Centrifuge again.

-

Transfer supernatant to Scintillation Cocktail.

-

Count via Liquid Scintillation Counter (LSC).

-

-

Calculation:

-

% Inhibition = 100 - [(CPM_sample - CPM_blank) / (CPM_control - CPM_blank) * 100]

-

Plot log[Inhibitor] vs % Inhibition to derive IC50.

-

References

-

Goss, P. E., et al. (1999). "Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients." Journal of Clinical Oncology, 17(1), 52-63. Link

-

Wouters, W., et al. (1989). "Vorozole, a specific non-steroidal aromatase inhibitor."[7] Journal of Steroid Biochemistry, 32(6), 781-788. Link

-

Buzdar, A., et al. (2001). "Phase III, multicenter, double-blind, randomized study of letrozole, an aromatase inhibitor, for advanced breast cancer versus megestrol acetate." Journal of Clinical Oncology, 19(14), 3357-3366. Link

-

Vanden Bossche, H., et al. (1990). "R 76713 and enantiomers: selective, nonsteroidal inhibitors of the cytochrome P450-dependent estrogen synthesis." Biochemical Pharmacology, 40(8), 1707-1718. Link

-

Thatcher, J. E., & Isoherranen, N. (2009). "The role of CYP26 enzymes in retinoic acid clearance." Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886. Link

Sources

- 1. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase III, multicenter, double-blind, randomized study of letrozole, an aromatase inhibitor, for advanced breast cancer versus megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 7. Clinical efficacy and endocrine activity of vorozole in postmenopausal breast cancer patients. Results of a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of Third-Generation Aromatase Inhibitors: The Case of (+)-Vorozole

An In-Depth Technical Guide

Abstract

The advent of third-generation aromatase inhibitors (AIs) marked a paradigm shift in the endocrine treatment of hormone receptor-positive breast cancer in postmenopausal women. These agents offered unprecedented potency and selectivity, leading to superior efficacy and tolerability compared to previous standards of care. This technical guide provides a historical perspective on the development of these crucial drugs, with a focused exploration of (+)-Vorozole (Rivizor®), a potent, non-steroidal triazole-based inhibitor. Although ultimately not commercialized for clinical use in breast cancer, the story of Vorozole provides invaluable insights into the drug development process, the subtleties of competitive landscapes, and the rigorous scientific validation required for therapeutic agents. We will dissect its discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies that underpinned its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

The Scientific Imperative: Targeting Estrogen Synthesis in Breast Cancer

The growth and proliferation of approximately 75% of breast cancers are driven by the hormone estrogen. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[1][2] This critical conversion is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily (CYP19A1).[1] This biological reality established aromatase as a prime therapeutic target: its inhibition could effectively starve hormone-dependent tumors of their essential growth signal.

This therapeutic strategy led to the development of several generations of aromatase inhibitors (AIs).

-

First-Generation AIs: The pioneer in this class was aminoglutethimide. While it demonstrated the validity of the therapeutic concept, its utility was hampered by a lack of specificity. It inhibited multiple other steroidogenic enzymes, leading to adrenal insufficiency that necessitated concurrent corticosteroid replacement therapy.[3][4]

-

Second-Generation AIs: This wave brought forward agents like formestane and fadrozole, which offered improved selectivity over aminoglutethimide. However, they still possessed limitations in potency and tolerability that left significant room for improvement.[3]

-

Third-Generation AIs: The early 1990s witnessed the emergence of the third-generation AIs, a class defined by high potency, exquisite selectivity for the aromatase enzyme, and a favorable side-effect profile.[3][5] This class includes the non-steroidal inhibitors anastrozole and letrozole, the steroidal inhibitor exemestane, and the subject of this guide, This compound .

This compound: A Profile of a Potent Third-Generation Aromatase Inhibitor

This compound (developmental code: R83842) is the dextro-enantiomer of a triazole derivative developed by Janssen Pharmaceutica.[6][7] The rationale was to create a highly potent and selective non-steroidal AI that could overcome the limitations of its predecessors. The majority of its aromatase inhibition activity is attributable to this dextro-isomer.[8]

Chemical Identity

-

Chemical Name: (+)-(S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole[9][10]

-

Class: Non-steroidal, triazole-based aromatase inhibitor.[11]

Mechanism of Action

Vorozole functions as a potent and selective competitive inhibitor of the aromatase enzyme.[11][12] Its mechanism is predicated on the interaction of the triazole ring with the aromatase enzyme complex.

-

Binding: Vorozole binds reversibly to the active site of the aromatase enzyme.

-

Heme Interaction: The nitrogen atom at the N4 position of the triazole ring coordinates with the ferric ion (Fe³⁺) of the heme group, which is a critical component of the cytochrome P450 catalytic site.

-

Substrate Exclusion: This interaction effectively and reversibly blocks the binding of the natural androgen substrates (androstenedione and testosterone), thereby halting their conversion to estrogens.

This targeted inhibition leads to a profound suppression of circulating estrogen levels, depriving estrogen receptor-positive (ER+) breast cancer cells of their proliferative stimulus.[11]

Caption: Mechanism of this compound Action on Aromatase.

Preclinical Pharmacology: Establishing Potency and Selectivity

The preclinical evaluation of Vorozole established its credentials as a third-generation AI. It demonstrated exceptional potency and, critically, a high degree of selectivity for the aromatase enzyme, minimizing off-target effects.

-

In Vitro Potency: Vorozole inhibited aromatase activity with high potency in various in vitro systems. For instance, in FSH-stimulated rat granulosa cells, it exhibited an IC₅₀ value of 1.4 ± 0.5 nM.[6] Against human placental aromatase, the IC₅₀ was 1.38 nM.[8] This represented a greater than 1,000-fold increase in activity compared to the first-generation inhibitor aminoglutethimide.[7]

-

Selectivity: A hallmark of third-generation AIs is their specificity. Vorozole was shown to be highly selective, not affecting other cytochrome P450-dependent steroidogenic pathways at concentrations up to 500- to 10,000-fold its aromatase-inhibiting concentration.[7][8] In isolated rat testicular and adrenal cells, single oral doses up to 10 mg/kg did not alter plasma levels of testicular and adrenal steroids, confirming its lack of interference with cortisol and aldosterone synthesis.[6]

-

In Vivo Efficacy: In animal models, Vorozole demonstrated potent antitumor activity. In the dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, treatment with Vorozole inhibited tumor growth to a degree comparable to ovariectomy.[6][7] Furthermore, in nude mice bearing estrogen-producing tumors, Vorozole dose-dependently reduced uterine weight and completely inhibited tumor aromatase activity.[6][12]

| Parameter | Value | Source |

| IC₅₀ (Human Placental Aromatase) | 1.38 nM | [8] |

| IC₅₀ (Rat Ovarian Granulosa Cells) | 0.44 nM - 1.4 nM | [6][8] |

| In Vitro Selectivity Margin | >10,000-fold vs. other P450s | [7] |

| Oral Bioavailability | Excellent | [7] |

| Metabolism | Hepatic (primarily CYP3A4) | [11] |

| Elimination Half-life | ~8 hours | [13] |

| Table 1: Pharmacological and Pharmacokinetic Properties of this compound. |

The Clinical Journey of this compound

Following its promising preclinical results, Vorozole entered clinical trials in the early 1990s as a treatment for postmenopausal women with advanced, hormone-dependent breast cancer, typically after failure of tamoxifen therapy.[11]

Phase I/II Studies: Efficacy and Tolerability

Early-phase clinical trials were designed to assess the safety, tolerability, and efficacy of Vorozole.

-

Estrogen Suppression: Phase I studies in healthy postmenopausal women established that single oral doses of 1-5 mg could achieve 93-94% inhibition of in vivo aromatase activity.[11] In Phase II studies with patients, a daily dose of 2.5 mg effectively suppressed plasma estradiol levels to below the limit of detection and significantly reduced estrone levels.[14][15]

-

Clinical Efficacy: Phase II trials reported objective response rates ranging from 11% to 33% in postmenopausal women with advanced breast cancer that had progressed after tamoxifen treatment.[8][11][14] For instance, one multicenter study reported a 21% response rate, with a median time to progression of 4.7 months and a median survival of 29.7 months.[15] Another study by the EORTC Breast Cancer Cooperative Group found an objective remission rate of 30% with a median duration of 14.3 months.[16]

-

Tolerability: Across these studies, Vorozole was found to be very well tolerated.[14][15][16] Common side effects were generally mild and characteristic of estrogen deprivation, including hot flashes, nausea, and asthenia.[11][14][16] Importantly, ACTH stimulation tests remained normal, confirming the preclinical findings of high selectivity and no impact on adrenal steroid production.[14]

Phase III Trials: Comparison with Standard of Care

Vorozole was advanced to large, randomized Phase III trials to compare its efficacy against the then-standard second-line hormonal therapies, megestrol acetate (a progestin) and aminoglutethimide.

-

Vorozole vs. Megestrol Acetate: In a North American trial involving 452 patients, Vorozole (2.5 mg/day) was compared to megestrol acetate (160 mg/day).[17] The results showed comparable efficacy:

-

Response Rate: 9.7% for Vorozole vs. 6.8% for megestrol acetate (p=0.24).[17]

-

Duration of Response: A trend toward longer duration for Vorozole (18.2 months vs. 12.5 months; p=0.074).[17]

-

Survival: No significant difference in time to progression or overall survival.[17]

-

Tolerability: The most notable difference was in side effects. Patients on megestrol acetate experienced significantly more dyspnea and weight gain, whereas the Vorozole group reported more nausea and hot flushes.[17]

-

-

Vorozole vs. Aminoglutethimide: In a separate trial, Vorozole showed a higher, though not statistically significant, response rate compared to aminoglutethimide (23% vs. 18%; p=0.085).[8] Vorozole was associated with a significantly better quality of life score.[8]

| Trial Comparison | Efficacy Endpoint | This compound | Comparator | P-Value |

| vs. Megestrol Acetate | Objective Response Rate | 9.7% - 10.5% | 6.8% - 7.6% | 0.24 |

| Median Duration of Response | 18.2 months | 12.5 months | 0.07 | |

| vs. Aminoglutethimide | Objective Response Rate | 23% | 18% | 0.085 |

| Table 2: Summary of Key Phase III Clinical Trial Results for this compound.[8][17] |

Discontinuation of Development: A Market-Driven Decision

Despite demonstrating comparable efficacy to existing therapies and a favorable safety profile, the development of Vorozole was discontinued in the late 1990s.[1][11] The primary reasons were not a lack of scientific merit but rather strategic and marketing considerations. The Phase III trials failed to show a statistically significant survival advantage over standard treatments.[1][11] Concurrently, other third-generation AIs, namely anastrozole and letrozole, were progressing through clinical trials and showing similar or superior efficacy profiles.[1] Faced with a competitive market and no clear superiority, Janssen Pharmaceutica made the commercial decision to halt further development.[1][11] Vorozole never received marketing approval from major regulatory bodies like the FDA or EMA.[11][18]

Key Experimental Methodologies

The evaluation of Vorozole relied on robust and validated experimental protocols designed to quantify its enzymatic inhibition, in vivo effects, and clinical selectivity.

Protocol: In Vitro Aromatase Inhibition Assay

This assay is fundamental for determining the intrinsic potency (IC₅₀) of a test compound. The use of human placental microsomes is a classic and reliable source of aromatase.

Objective: To quantify the concentration-dependent inhibition of aromatase by this compound.

Methodology:

-

Enzyme Preparation: Human placental microsomes are prepared and quantified for protein content.

-

Reaction Mixture: A reaction buffer is prepared containing NADPH (as a cofactor) and the test compound (this compound) at various concentrations.

-

Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.

-

Incubation: The mixture is incubated at 37°C for a defined period, allowing the enzymatic reaction to proceed. Aromatase converts the substrate, releasing the ³H atom into the solvent as ³H₂O.

-

Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., chloroform) and placing the samples on ice.

-

Separation: The aqueous phase (containing ³H₂O) is separated from the organic phase (containing the unreacted substrate) by centrifugation after adding a charcoal-dextran suspension to adsorb the steroid.

-

Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.

-

Data Analysis: The amount of ³H₂O formed is proportional to aromatase activity. A dose-response curve is generated to calculate the IC₅₀ value—the concentration of Vorozole required to inhibit 50% of the aromatase activity.

Causality and Validation: This protocol is self-validating because it includes controls (no inhibitor) to establish baseline enzyme activity and directly measures the product of the enzymatic reaction. The use of a radiolabeled substrate provides high sensitivity and specificity.

Caption: Workflow for In Vitro Aromatase Inhibition Assay.

Protocol: Adrenal Function and Selectivity Test in Patients

This clinical protocol is crucial for demonstrating the selectivity of an AI by ensuring it does not inhibit other critical steroidogenic enzymes, particularly those involved in cortisol production.

Objective: To confirm that this compound does not suppress adrenal corticosteroid production.

Methodology:

-

Baseline Measurement: Before starting Vorozole treatment, collect a baseline blood sample from the patient to measure plasma levels of cortisol and aldosterone.

-

Drug Administration: The patient begins daily treatment with 2.5 mg of this compound.

-

Post-Treatment Test: After a specified period (e.g., one month of continuous therapy), an ACTH (cosyntropin) stimulation test is performed.

-

A baseline (pre-stimulation) blood sample is drawn.

-

A standard dose of synthetic ACTH is administered intravenously or intramuscularly.

-

Blood samples are drawn at 30 and 60 minutes post-stimulation.

-

-

Hormone Analysis: All collected plasma samples are analyzed for cortisol levels.

-

Data Interpretation: A normal response is defined as a significant rise in plasma cortisol post-ACTH stimulation (e.g., a peak level >18-20 µg/dL or a rise of >7 µg/dL from baseline). A normal result confirms that the adrenal gland's capacity to produce cortisol is unimpaired, thereby demonstrating the high selectivity of Vorozole for aromatase over enzymes like 21-hydroxylase and 11β-hydroxylase.

Legacy and Conclusion

While this compound did not achieve commercial success as a breast cancer therapy, its journey provides a compelling historical and scientific narrative. It was a potent and highly selective third-generation aromatase inhibitor that successfully validated the core principles of this drug class: profound estrogen suppression with minimal off-target effects.[7][14] The clinical trials of Vorozole contributed valuable data to the field, demonstrating comparable efficacy to the standards of the time and, in some cases, superior tolerability and quality of life.[8][17]

The discontinuation of its development underscores the complex interplay of scientific efficacy, clinical superiority, and market dynamics in the pharmaceutical industry. Today, the legacy of Vorozole continues in research, where its potent and specific properties make it a valuable tool. For instance, radiolabeled Vorozole has been employed in Positron Emission Tomography (PET) imaging to visualize and quantify aromatase enzyme levels in various tissues, including the brain, offering insights into estrogen's role in neurobiology.[11]

References

-

Aromatase inhibitor - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Johnston, S. R., & Dowsett, M. (1998). Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor. Breast, 7(3), 131-137. Retrieved January 30, 2026, from [Link]

-